

Application Notes and Protocols for GW837016X Administration in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **GW837016X** (also known as NEU-391) in mice, based on available preclinical data. The information is intended to guide the design of in vivo studies for trypanosomiasis research.

Compound Information

Identifier	Details	
Compound Name	GW837016X (NEU-391)	
CAS Number	833473-68-0	
Chemical Name	Thieno[3,2-d]pyrimidin-4-amine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-(2S)-2-pyrrolidinylethynyl]-	
Mechanism of Action	Covalent inhibitor of ErbB-2 (HER2) kinase. In the context of Trypanosoma brucei, it has been shown to inhibit mitosis and cytokinesis.[1]	
Therapeutic Potential	Investigated as an anti-trypanosomal agent for Human African Trypanosomiasis (HAT).[1]	



Dosage and Administration in a Murine Model of Human African Trypanosomiasis (HAT)

The following table summarizes the key parameters for the administration of **GW837016X** in a Trypanosoma brucei infection model in mice.

Parameter	Details	Reference
Dosage	130 mg/kg	[2]
Route of Administration	Oral (p.o.)	[2]
Frequency	Daily	[2]
Duration of Treatment	10 days	[2]
Reported Outcome	Inhibited Trypanosoma brucei proliferation and increased the mean survival of infected mice by 50% compared to untreated controls.	[1][2][3]

Experimental Protocols

While the complete, detailed experimental protocol from a primary research article is not publicly available, the following represents a generalized protocol for an in vivo efficacy study of an anti-trypanosomal agent in mice, based on the available information for **GW837016X** and standard practices in the field.

Animal Model

- Species: Mouse (Mus musculus)
- Strain: A suitable strain for T. brucei infection studies (e.g., BALB/c, C57BL/6). The specific strain used in the GW837016X study is not specified in the available literature.
- Health Status: Healthy, specific-pathogen-free (SPF) mice are recommended.



 Acclimatization: Animals should be acclimatized to the facility for a minimum of 7 days prior to the start of the experiment.

Trypanosoma brucei Infection

- Parasite Strain: A well-characterized strain of Trypanosoma brucei should be used (e.g., T. b. brucei, T. b. rhodesiense).
- Inoculum Preparation: Parasites are typically harvested from a donor mouse at peak parasitemia and diluted in a suitable buffer (e.g., phosphate-buffered saline with glucose).
- Infection Route: Intraperitoneal (i.p.) injection is a common route for establishing systemic infection.
- Infection Dose: The dose will depend on the parasite and mouse strain but is typically in the range of 1×10^4 to 1×10^6 trypanosomes per mouse.
- Monitoring Parasitemia: Blood samples should be taken from the tail vein at regular intervals (e.g., daily or every other day) to monitor the level of parasitemia, typically by microscopic examination of a blood smear.

GW837016X Formulation and Administration

- Formulation: The vehicle used to formulate GW837016X for oral administration is not specified in the available literature. A common approach for oral delivery of small molecules in preclinical studies is to use a suspension or solution in a vehicle such as:
 - 0.5% (w/v) carboxymethylcellulose (CMC) in water
 - 10% (v/v) Tween® 80 in sterile water
 - Corn oil or other appropriate pharmaceutical-grade oil
- Preparation: The compound should be accurately weighed and suspended or dissolved in the chosen vehicle to achieve the desired concentration for a dosing volume appropriate for mice (typically 5-10 mL/kg).
- Administration:



- Method: Oral gavage is the most precise method for delivering a specific oral dose.
- Procedure: A trained individual should perform the oral gavage using a proper-sized, ball-tipped gavage needle to minimize stress and potential injury to the animal.

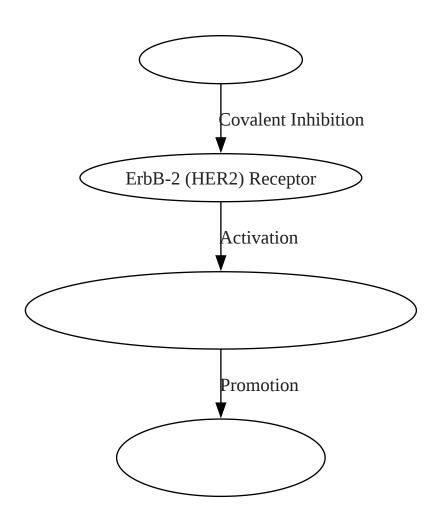
Study Design and Endpoints

- Grouping: Animals should be randomly assigned to treatment and control groups (e.g., Vehicle control, GW837016X treated).
- Treatment Initiation: Treatment should commence at a defined time post-infection, often when parasitemia is established.
- Endpoints:
 - Primary Endpoint: Survival time.
 - Secondary Endpoints:
 - Parasitemia levels over time.
 - Clinical signs of disease (e.g., weight loss, changes in activity).
 - Pharmacokinetic analysis of GW837016X in plasma (optional).
 - Histopathological analysis of tissues (e.g., brain, heart) at the end of the study to assess parasite burden and inflammation.

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway of GW837016X in Cancer Cells

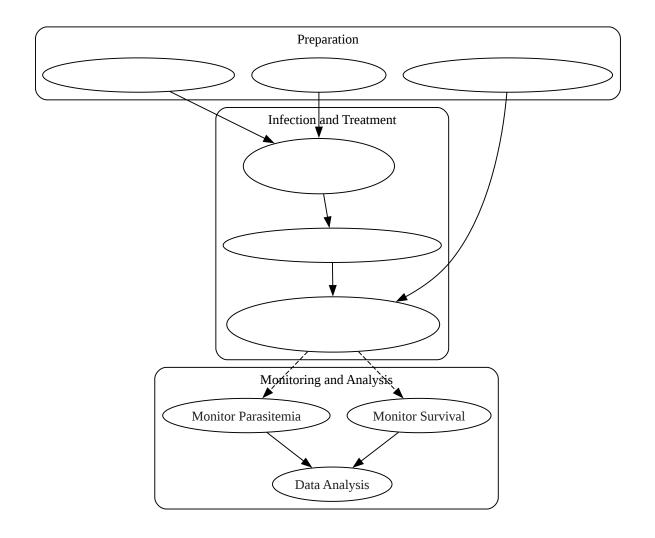




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Experimental Workflow for In Vivo Efficacy Study





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References

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